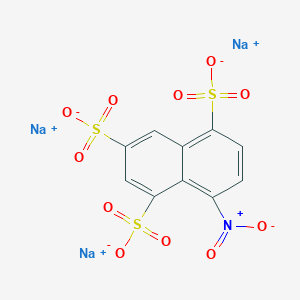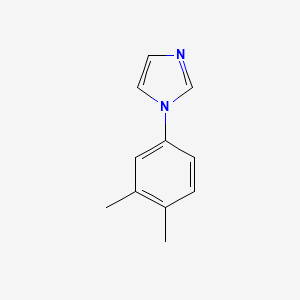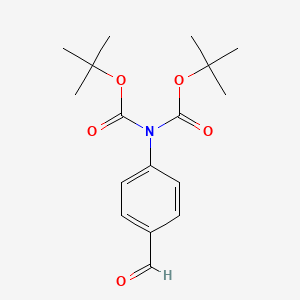
Trisodium;8-nitronaphthalene-1,3,5-trisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;8-nitronaphthalene-1,3,5-trisulfonate typically involves the nitration of naphthalene derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid for sulfonation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced chemical reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;8-nitronaphthalene-1,3,5-trisulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Trisodium;8-nitronaphthalene-1,3,5-trisulfonate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Trisodium;8-nitronaphthalene-1,3,5-trisulfonate involves its interaction with specific molecular targets and pathways. The nitro and sulfonate groups play a crucial role in its reactivity and binding properties. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Trisodium;8-nitronaphthalene-1,3,5-trisulfonate include:
Trisodium naphthalene-1,3,6-trisulfonate: Another naphthalene derivative with similar sulfonate groups.
8-aminopyrene-1,3,6-trisulfonic acid trisodium salt: A compound with similar sulfonate groups but different functional groups.
Uniqueness
This compound is unique due to its specific combination of nitro and sulfonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H4NNa3O11S3 |
|---|---|
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
trisodium;8-nitronaphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C10H7NO11S3.3Na/c12-11(13)7-1-2-8(24(17,18)19)6-3-5(23(14,15)16)4-9(10(6)7)25(20,21)22;;;/h1-4H,(H,14,15,16)(H,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 |
Clave InChI |
XLVHZXRLNNJHOC-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=C2C=C(C=C(C2=C1[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4S,6S)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13007895.png)
![7-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13007907.png)

![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)




![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)
![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)
![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)

